molecular formula C18H20ClFN4O2 B563639 N,N-Didesethyl Sunitinib Hydrochloride CAS No. 1217216-61-9

N,N-Didesethyl Sunitinib Hydrochloride

Cat. No.: B563639
CAS No.: 1217216-61-9
M. Wt: 378.832
InChI Key: NDLBSVCHUWKNAB-MGAWDJABSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

N,N-Didesethyl Sunitinib Hydrochloride is a multi-target tyrosine kinase inhibitor . It primarily targets receptor tyrosine kinases (RTKs) such as all platelet-derived growth factor receptors (PDGF-R), vascular endothelial growth factor receptors (VEGF-R), KIT (CD117), RET, CSF-1R, and flt3 . These targets play a crucial role in cellular signaling, growth, and differentiation.

Mode of Action

this compound inhibits cellular signaling by targeting multiple RTKs . By binding to these targets, it prevents the activation of the kinases, thereby inhibiting the phosphorylation and activation of downstream signaling pathways involved in cell growth and angiogenesis .

Biochemical Pathways

The inhibition of these RTKs by this compound affects several biochemical pathways. The primary pathways affected are those involved in cell growth, proliferation, and angiogenesis . By inhibiting these pathways, the compound can effectively halt tumor growth and spread.

Pharmacokinetics

this compound is a major active metabolite of the anticancer drug Sunitinib . It has a similar kinase inhibitory effect as Sunitinib . In patients, plasma Sunitinib and N,N-Didesethyl Sunitinib account for 42% and 24%, respectively . Thus, N,N-Didesethyl Sunitinib accounts for one third of the therapeutic effect of oral Sunitinib .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the inhibition of cell growth and angiogenesis . By inhibiting the RTKs, the compound prevents the activation of signaling pathways that promote cell growth and the formation of new blood vessels (angiogenesis). This leads to a decrease in tumor growth and metastasis .

Chemical Reactions Analysis

N,N-Didesethyl Sunitinib Hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Properties

IUPAC Name

N-(2-aminoethyl)-5-[(Z)-(5-fluoro-2-oxo-1H-indol-3-ylidene)methyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19FN4O2.ClH/c1-9-15(22-10(2)16(9)18(25)21-6-5-20)8-13-12-7-11(19)3-4-14(12)23-17(13)24;/h3-4,7-8,22H,5-6,20H2,1-2H3,(H,21,25)(H,23,24);1H/b13-8-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDLBSVCHUWKNAB-MGAWDJABSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(NC(=C1C(=O)NCCN)C)C=C2C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(NC(=C1C(=O)NCCN)C)/C=C\2/C3=C(C=CC(=C3)F)NC2=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClFN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.